![molecular formula C10H11ClN2 B1484051 3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2092061-90-8](/img/structure/B1484051.png)
3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Overview
Description
3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole (CMPTPP) is a chemical compound that has recently been of interest to the scientific community due to its potential applications in a variety of fields. CMPTPP is an organic compound with a molecular formula of C7H10ClN3, and is composed of a five-membered ring with a chloromethyl group and a prop-2-yn-1-yl group attached. This compound has been studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry.
Scientific Research Applications
Synthesis and Molecular Structure
3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is utilized in the synthesis of various substituted pyrazoles and cyclopenta[c]pyrazoles. The compound is involved in intramolecular nitrilimine cycloaddition reactions, serving as a precursor for creating structurally diverse libraries of compounds. For instance, it can react with S-alkylated dithiocarbamic acid salts and aryl mercaptans to produce dithiocarbamates and thioethers, respectively. This versatility highlights its utility in organic synthesis, particularly in generating novel heterocyclic compounds with potential biological activities (Winters, Teleha, & Sui, 2014) (Roman, 2013).
Catalysis and Ligand Formation
This compound also plays a role in catalysis and ligand formation. It has been used to synthesize polypyrazolic macrocycles, which can act as ligands in metal complexes. Such ligands are crucial for developing new catalysts and materials with unique properties. The choice of base in these reactions can influence the formation of species with varying numbers of pyrazole groups, demonstrating the compound's adaptability in synthetic chemistry (Ramdani & Tarrago, 1981).
Antimicrobial and Biological Activity
Research has also explored the antimicrobial and biological activity of compounds synthesized from this compound. For example, pyrazolo[3,4-d]pyridazines, derived from related reactions, have shown good antimicrobial and anti-inflammatory activities. This indicates the potential of compounds derived from this compound in developing new therapeutic agents (Zaki, Sayed, & Elroby, 2016).
properties
IUPAC Name |
3-(chloromethyl)-2-prop-2-ynyl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-2-6-13-10(7-11)8-4-3-5-9(8)12-13/h1H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOPQDOOEBUFQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C2CCCC2=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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